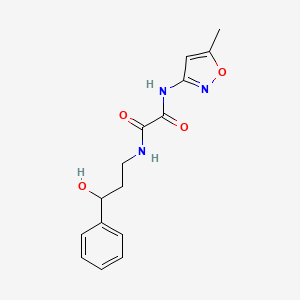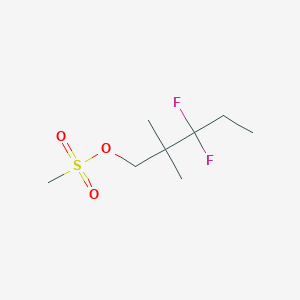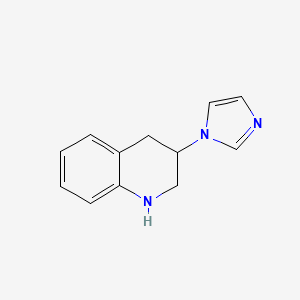
N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HPP-893, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
Occurrence and Environmental Fate
Parabens, including compounds with similar structural elements to N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are mainly used as preservatives in various products and have been detected in surface water and sediments, reflecting their widespread use and continuous introduction into the environment. Studies suggest that while parabens are biodegradable, they can react with free chlorine to yield halogenated by-products, which are more stable and persistent. Further research is needed to understand the toxicity of these chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Significance of Oxadiazole Derivatives
The oxadiazole core, particularly 1,3,4-oxadiazole, has shown significant pharmacological properties, making it a critical component in the development of new drug candidates. These compounds exhibit a wide range of biological activities, such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic effects. Research has highlighted the importance of the 1,3,4-oxadiazole core in medicinal chemistry, underlining its potential for the development of more efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Targeted Drug Delivery and Therapeutic Applications
HPMA copolymer-cyclic RGD conjugates have emerged as promising candidates for targeting tumor angiogenesis. These conjugates have demonstrated increased tumor accumulation and reduced uptake in non-target organs, enhancing the therapeutic efficacy of carried agents. Such targeted delivery systems are pivotal in the development of more effective cancer treatments, showcasing the potential of integrating specific molecular frameworks for precise drug delivery and action (Pike & Ghandehari, 2010).
Propriétés
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(21)14(20)16-8-7-12(19)11-5-3-2-4-6-11/h2-6,9,12,19H,7-8H2,1H3,(H,16,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRRENUPJDOHRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2369219.png)
![N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2369220.png)


![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)
![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)

![N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2369231.png)

![5-ethyl-2-methyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2369235.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

